Cyclohexene, 4,5-diethyl-1,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, characterized by the presence of two ethyl groups at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .
Industrial Production Methods
Industrial production of Cyclohexene, 4,5-diethyl-1,2-dimethyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 4,5-diethyl-1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding a saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or other non-polar solvents.
Major Products
Oxidation: Diols or ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Dibromo derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 4,5-diethyl-1,2-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexene, 4,5-diethyl-1,2-dimethyl- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 4,4-dimethyl-: Similar structure but with methyl groups at the 4 position.
Cyclohexene, 1,2-dimethyl-: Lacks the ethyl groups at the 4 and 5 positions.
Cyclohexene, 4,5-diethyl-: Lacks the methyl groups at the 1 and 2 positions.
Uniqueness
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is unique due to the specific arrangement of ethyl and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
651733-59-4 |
---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
4,5-diethyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-5-11-7-9(3)10(4)8-12(11)6-2/h11-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
RMGOMNMEOOTWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=C(CC1CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.